
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea or thioamides. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalysts: Acidic or basic catalysts
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, high-throughput screening for optimal conditions, and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-5-propyl-1,3-thiazole-2(3H)-thione
- 4-Ethyl-5-butyl-1,3-thiazole-2(3H)-thione
- 4-Ethyl-5-propyl-1,3-oxazole-2(3H)-thione
Uniqueness
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione may exhibit unique properties compared to similar compounds due to the specific arrangement of its substituents
Propriétés
Numéro CAS |
92636-72-1 |
|---|---|
Formule moléculaire |
C8H13NS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
4-ethyl-5-propyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C8H13NS2/c1-3-5-7-6(4-2)9-8(10)11-7/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
VRMCTLYCXUEJBK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC(=S)S1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


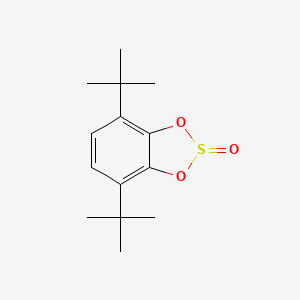
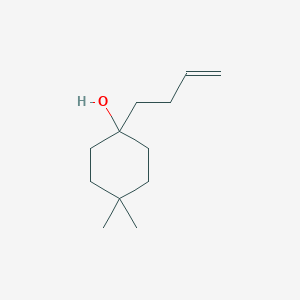
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
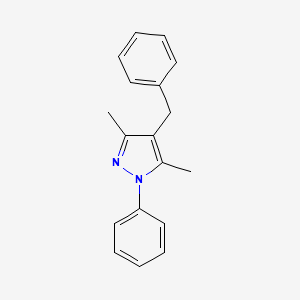

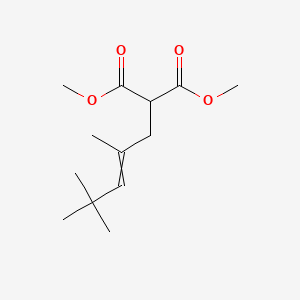
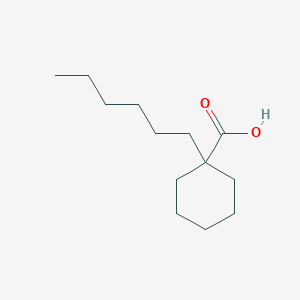


![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)

![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
